![molecular formula C27H23N3O3S B2566723 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 892310-50-8](/img/no-structure.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

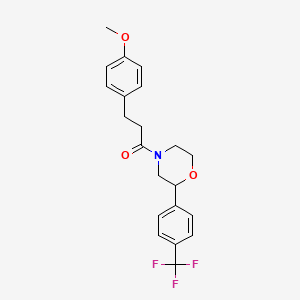

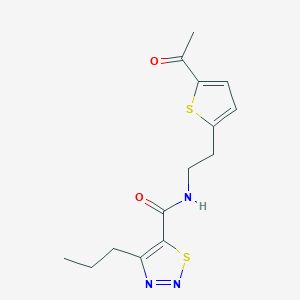

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors

2,4-Dioxo-thienopyrimidin derivatives, including structures related to the specified compound, have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds demonstrated potent in vitro activity with IC50 values in the 10^-8 M range, showcasing their potential as therapeutic agents against diabetes-induced optical and neural damage. However, in vivo activity was generally less pronounced, highlighting the challenge of translating in vitro efficacy to clinical outcomes (Ogawva et al., 1993).

Heterocyclic Chemistry

Research into thieno[2,3-d]pyrimidin-4-ones demonstrates the chemical versatility and potential for generating diverse heterocyclic compounds. These substances have been synthesized through various chemical reactions, showing the broad applicability of thienopyrimidine scaffolds in medicinal chemistry and drug design. The ability to generate a wide array of derivatives allows for the exploration of new therapeutic targets and the development of novel compounds with potential biological activity (Elmuradov et al., 2011).

Radioligands for PET Imaging

The development of radioligands based on pyrimidineacetamides for positron emission tomography (PET) imaging highlights another significant application. These compounds, designed to selectively bind to the translocator protein (18 kDa), offer a tool for in vivo imaging of inflammation and tissue damage in various diseases, including neurodegenerative disorders. The ability to synthesize these compounds efficiently and with high specificity underlines the therapeutic and diagnostic potential of pyrimidineacetamides in medical research (Dollé et al., 2008).

Antimicrobial Activity

Some derivatives of thienopyrimidines exhibit notable antimicrobial properties, underscoring their potential in addressing bacterial and fungal infections. The synthesis of novel heterocyclic compounds based on thienopyrimidine scaffolds and their subsequent evaluation against various microbial strains reveal a promising avenue for the development of new antimicrobial agents. This research demonstrates the structural versatility of thienopyrimidines and their capacity to serve as a basis for designing drugs with targeted antimicrobial activity (Nunna et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1Similar compounds have been found to act as modulators of gpr139 , a G protein-coupled receptor expressed in the brain and gastrointestinal tract .

Mode of Action

The exact mode of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1If it acts similarly to related compounds, it may function as an agonist of gpr139 , binding to this receptor and activating it .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-benzyl-2,4-dioxo-3,4-dihydro1Gpr139 is known to be involved in the regulation of metabolic processes and neurotransmission . Therefore, the compound could potentially influence these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide are not provided in the search results. These properties would determine the bioavailability of the compound, influencing how much of the drug reaches its target site, how widely it is distributed within the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The molecular and cellular effects of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1As a potential agonist of gpr139 , it could stimulate this receptor, leading to a series of intracellular events and changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide These factors could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester followed by deprotection of the methyl ester to yield the target compound.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3,4-dimethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the target compound." ] } | |

CAS RN |

892310-50-8 |

Molecular Formula |

C27H23N3O3S |

Molecular Weight |

469.56 |

IUPAC Name |

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |

InChI Key |

ZCMWXYRXRNDLDW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)

![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)

![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)

![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)